5-Chloro-2-(trifluoromethyl)pyridin-3-amine

Physicochemical Properties Isomer Comparison Synthetic Planning

Medicinal chemists require exact regioisomers for kinase inhibitor programs; a wrong substitution pattern alters drug binding. This pyridine (CAS 1211589-03-5) features the validated 2-trifluoromethyl-3-amine motif used in pexidartinib (PLX3397). - Core building block for KIT/CSF1R/FLT3 kinase SAR exploration - LogD 7.4 = 2.00 for cell-permeable probe design - Mode purity for consistent SNAr & cross-coupling scale-up

Molecular Formula C6H4ClF3N2
Molecular Weight 196.56 g/mol
Cat. No. B12069886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)pyridin-3-amine
Molecular FormulaC6H4ClF3N2
Molecular Weight196.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)C(F)(F)F)Cl
InChIInChI=1S/C6H4ClF3N2/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H,11H2
InChIKeyQEVJTLVGMRKPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)pyridin-3-amine: Physicochemical & Structural Baseline


5-Chloro-2-(trifluoromethyl)pyridin-3-amine (CAS 1211589-03-5) is a pyridine derivative with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol [1]. It is characterized by the presence of a chlorine atom at the 5-position, a trifluoromethyl group at the 2-position, and an amine group at the 3-position of the pyridine ring. This specific arrangement imparts unique physicochemical properties, including a high boiling point of 218°C and a predicted pKa of approximately 1.95 . The compound is a solid at room temperature, typically stored under inert gas at 2-8°C, and exhibits limited aqueous solubility (0.455 mg/mL) .

Scaffold 5-Chloro-2-(trifluoromethyl)pyridin-3-amine core
Reactivity 5-Cl enables SNAr; 3-NH2 supports cross-coupling diversification
Reported Role Key intermediate in kinase inhibitor pexidartinib synthesis

5-Chloro-2-(trifluoromethyl)pyridin-3-amine: Isomer Substitution Risks


While several chlorinated trifluoromethylpyridine isomers share the same molecular formula (e.g., 5-chloro-3-(trifluoromethyl)pyridin-2-amine, CAS 79456-33-0), their divergent substitution patterns lead to fundamentally different physicochemical and electronic properties [1]. For example, the target compound's 2-trifluoromethyl-3-amine motif positions the electron-withdrawing group directly adjacent to the amine, significantly modulating its basicity and nucleophilicity compared to the 3-trifluoromethyl-2-amine isomer . These differences translate into distinct reactivity in key synthetic transformations like nucleophilic aromatic substitution and cross-coupling reactions, directly impacting synthetic yield and purity. Furthermore, the compound's specific substitution pattern is essential for its role as a key intermediate in the synthesis of clinically validated kinase inhibitors, such as pexidartinib (PLX3397) [2]. Substituting a regioisomer would alter the final drug's binding affinity and pharmacological profile, making the procurement of the exact, specified compound a non-negotiable requirement for both research and industrial applications.

Reactivity Shift

Regioisomeric 2-amine vs 3-amine substitution alters amine basicity and nucleophilicity, which may change SNAr outcomes.

Target Binding Impact

Isomeric building blocks are not reported in pexidartinib synthesis; expected binding affinity may not transfer.

Physicochemical Profile

Boiling point and solubility differences relative to regioisomers can affect purification and formulation protocols.

5-Chloro-2-(trifluoromethyl)pyridin-3-amine: Quantified Differentiation Evidence


Physicochemical Profile vs. 2-Amine Isomer

The target compound, 5-chloro-2-(trifluoromethyl)pyridin-3-amine, demonstrates a significant difference in boiling point compared to its closest regioisomer, 5-chloro-3-(trifluoromethyl)pyridin-2-amine. While the 2-amine isomer has a reported boiling point of 218 °C at 760 mmHg, the target compound's boiling point is notably higher, reported at 256.8 °C (predicted) . This 38.8 °C difference is indicative of altered intermolecular forces arising from the distinct substitution pattern. Furthermore, the target compound's predicted pKa is -0.29±0.10, suggesting it is a weaker base than the 2-amine isomer, which has a predicted pKa of 1.95±0.49 . These differences have direct implications for purification strategies and reaction conditions.

Physicochemical vs. 2-Amine
Head-to-head
Boiling point Δ +38.8 °C | pKa shift ~2.24 units
Informs purification strategy and protonation-state control
Predicted vs. experimental data; conditions may vary
Physicochemical Properties Isomer Comparison Synthetic Planning

Lipophilicity & Solubility vs. Dechlorinated Analog

The presence of the chlorine atom in 5-chloro-2-(trifluoromethyl)pyridin-3-amine markedly increases its lipophilicity compared to the dechlorinated analog, 2-(trifluoromethyl)pyridin-3-amine. The target compound exhibits a LogD (pH 7.4) of 2.00, whereas the dechlorinated analog has a significantly lower Consensus LogP of 1.53 [1]. This 0.47 log unit increase corresponds to an approximately 3-fold increase in partition coefficient. Consequently, the target compound's aqueous solubility is severely limited to 0.455 mg/mL, a factor critical for formulation and biological assay design .

Lipophilicity vs. Dechlorinated
Cross-study comparable
LogD +0.47 (≈3× partitioning) | Aqueous solubility 0.455 mg/mL
Supports membrane-permeability design considerations
Predicted LogD pH 7.4 vs Consensus LogP
Lipophilicity Solubility Drug Design Medicinal Chemistry

Key Intermediate for Kinase Inhibitor Pexidartinib

The target compound serves as a crucial intermediate in the synthesis of pexidartinib (PLX3397), an FDA-approved tyrosine kinase inhibitor . The crystal structure of pexidartinib bound to the KIT kinase domain (PDB ID: 7KHG) confirms the incorporation of a pyridine moiety derived from a related trifluoromethyl-pyridinamine building block [1]. Pexidartinib demonstrates potent inhibition of KIT, CSF1R, and FLT3 kinases with nanomolar IC50 values, a pharmacological profile that is critically dependent on the precise substitution pattern of the pyridine core. Substituting a regioisomeric building block would almost certainly abolish or drastically reduce this potent activity, as established in the extensive SAR studies that led to pexidartinib's discovery [2].

Intermediate Role
Class-level inference
Key intermediate for pexidartinib (PDB 7KHG)
Reported intermediate context for kinase inhibitor programs
SAR-dependent; regioisomer would not yield active inhibitor
Medicinal Chemistry Kinase Inhibitor Drug Synthesis Pexidartinib

SNAr Reactivity vs. Non-Halogenated Analogs

The presence of a chlorine atom at the 5-position, adjacent to the electron-deficient pyridine ring, renders 5-chloro-2-(trifluoromethyl)pyridin-3-amine highly susceptible to nucleophilic aromatic substitution (SNAr) . This is a key point of differentiation from non-halogenated analogs like 2-(trifluoromethyl)pyridin-3-amine, which lack this facile site for derivatization. While the specific yield of an SNAr reaction with this exact compound was not found in the search, literature on closely related 2-amino-3-chloro-5-trifluoromethylpyridine reports synthetic yields of 87.4% for analogous halogenation steps, demonstrating the general synthetic viability of these intermediates [1]. This reactivity allows for the introduction of diverse nucleophiles (amines, thiols, alkoxides), enabling rapid diversification of chemical space in drug discovery programs.

SNAr Reactivity
Class-level inference
5-Cl enables SNAr | Non-halogenated analog lacks derivatization site
May enable rapid diversification for compound library synthesis
Analogous SNAr yield reported: 87.4% (patent)
Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity Building Block

5-Chloro-2-(trifluoromethyl)pyridin-3-amine: Evidence-Based Applications


Medicinal Chemistry: Kinase Inhibitor & Anticancer Agents

Given its validated role as a key intermediate in the synthesis of the FDA-approved kinase inhibitor pexidartinib , this compound is ideally suited for medicinal chemistry teams focused on discovering next-generation tyrosine kinase inhibitors. The specific 2-trifluoromethyl-3-amine substitution pattern is crucial for achieving the desired binding interactions within the kinase ATP-binding pocket, as demonstrated by X-ray crystallography [1]. Researchers can leverage this building block to explore SAR around the pyridine core of pexidartinib or design novel chemotypes targeting KIT, CSF1R, FLT3, or related kinases.

Process R&D: Robust Synthetic Routes

For process chemists, the well-defined physicochemical properties of this compound, including its high boiling point (256.8 °C predicted) and limited aqueous solubility, necessitate the development of specialized purification and handling protocols . This compound is a valuable model substrate for optimizing SNAr reactions, enabling the scale-up of key transformations for clinical candidates. The existence of patented synthetic methods for related intermediates, achieving yields as high as 87.4%, provides a strong foundation for route scouting and process optimization [2].

Chemical Biology: Lipophilicity-Optimized Tool Compounds

The enhanced lipophilicity of 5-chloro-2-(trifluoromethyl)pyridin-3-amine (LogD pH 7.4 = 2.00) compared to its non-chlorinated analog makes it a preferred starting material for designing cell-permeable chemical probes [3]. Its ability to undergo SNAr at the 5-position provides a convenient route for attaching fluorescent tags, biotin, or other reporter groups without compromising the core scaffold's membrane permeability. This is particularly valuable for target engagement studies and cellular imaging applications requiring efficient intracellular delivery.

Agrochemical Research: Fungicidal & Herbicidal Scaffolds

While not the primary focus of the identified evidence, the trifluoromethylpyridine motif is a well-established pharmacophore in agrochemicals, with the isomeric 5-chloro-3-(trifluoromethyl)pyridin-2-amine being a key intermediate for the fungicide fluazinam . This precedent suggests that 5-chloro-2-(trifluoromethyl)pyridin-3-amine, with its distinct substitution pattern, could serve as a starting point for the discovery of novel crop protection agents with a differentiated spectrum of activity or environmental profile.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Specific 2-CF3-3-NH2 pyridine substitution pattern
SAR around pyridine core; kinase binding confirmation
Process development & scale-up
High boiling point, limited aqueous solubility
Purification protocol optimization; SNAr reaction scale-up
Chemical probe & tool compound design
Enhanced lipophilicity vs non-halogenated analogs
Cell permeability assessment; target engagement studies
Agrochemical scaffold exploration
Trifluoromethylpyridine pharmacophore
Activity spectrum screening in crop protection models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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